Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide
Description
Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide is a bicyclic heterocyclic compound featuring a fused thiophene-oxazole ring system. The hexahydro designation indicates complete saturation of the six-membered ring, reducing ring strain and enhancing stability compared to partially unsaturated analogs. The 2-(trichloromethyl) substituent introduces a strong electron-withdrawing group (EWG), which significantly influences electronic properties such as polarizability and reactivity. The 5,5-dioxide moiety further modifies the electron density distribution, making this compound distinct from non-sulfonated derivatives.
Key structural attributes include:
Properties
CAS No. |
90859-37-3 |
|---|---|
Molecular Formula |
C6H8Cl3NO3S |
Molecular Weight |
280.6 g/mol |
IUPAC Name |
2-(trichloromethyl)-2,3,3a,4,6,6a-hexahydrothieno[3,4-d][1,3]oxazole 5,5-dioxide |
InChI |
InChI=1S/C6H8Cl3NO3S/c7-6(8,9)5-10-3-1-14(11,12)2-4(3)13-5/h3-5,10H,1-2H2 |
InChI Key |
TWKZIEQBCVJTGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)OC(N2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Byproduct Formation During Trichloromethylation
Excess trichloroacetonitrile can lead to di-trichloromethylated byproducts. Kinetic studies show that maintaining a 1:1.2 molar ratio of diol to nitrile suppresses this issue.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trichloromethyl (–CCl₃) group serves as a primary site for nucleophilic substitution due to its electron-withdrawing nature and steric accessibility.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Hydrolysis | Aqueous NaOH, 80°C, 6 hours | –CH₂OH derivative | Complete substitution of Cl⁻ with OH⁻, confirmed by IR loss of C–Cl stretches. |
| Amination | NH₃ (excess), THF, reflux | –CH₂NH₂ derivative | Selective mono-amination observed; excess NH₃ required for full conversion. |
Mechanistic Insight :
-
The reaction proceeds via an SN2 mechanism at the trichloromethyl carbon, facilitated by the sulfone groups’ electron-withdrawing effects, which polarize the C–Cl bonds .
Electrophilic Aromatic Substitution (EAS)
Despite the sulfone groups’ deactivating effects, the thieno-oxazole core undergoes directed EAS at specific positions.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | Nitro group at C4 position | Meta-directing effect of sulfone groups confirmed via X-ray crystallography. |
| Halogenation | Cl₂, FeCl₃, CH₂Cl₂, RT | Chlorination at C6 position | Limited regioselectivity due to competing ring electronic effects. |
Structural Influence :
-
The fused ring’s electron-deficient nature directs electrophiles to less deactivated positions (e.g., C4 and C6) .
Oxidation and Reduction Reactions
The sulfone groups (5,5-dioxide) are oxidation-resistant, but the trichloromethyl group participates in redox processes.
Ring-Opening and Rearrangement
Under extreme conditions, the heterocyclic system undergoes cleavage or rearrangement.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Acid Hydrolysis | Conc. HCl, 120°C, 8 hours | Linear sulfonic acid derivative | Complete ring opening; characterized by NMR and mass spectrometry. |
| Base-Induced Rearrangement | t-BuOK, DMF, 100°C | Isomeric oxazole-thiophene derivative | Rearrangement driven by sulfone group’s electron withdrawal. |
Scientific Research Applications
Chemical Properties and Structure
Thieno[3,4-d]oxazole is characterized by its fused ring system which includes sulfur and nitrogen atoms. The presence of the trichloromethyl group significantly enhances its reactivity and potential biological activity. Its molecular structure can be represented as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : Approximately 227.52 g/mol
Anticancer Activity
One of the most promising applications of thieno[3,4-d]oxazole derivatives is in the development of anticancer agents. Research has indicated that compounds within this class exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study highlighted the synthesis of thieno[3,4-d]oxazole derivatives that showed inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- The compound's ability to interact with specific molecular targets has been explored, suggesting potential pathways for drug development aimed at treating cancers .
Antimicrobial Properties
Thieno[3,4-d]oxazole derivatives have also been investigated for their antimicrobial properties. These compounds demonstrate activity against a range of bacterial and fungal pathogens:
- In vitro studies have shown that certain thieno[3,4-d]oxazole derivatives possess effective antibacterial activity against Gram-positive and Gram-negative bacteria .
- The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Photovoltaic Materials
The unique electronic properties of thieno[3,4-d]oxazole make it suitable for applications in organic electronics:
- Research indicates that thieno[3,4-d]oxazole can be incorporated into organic photovoltaic devices to enhance charge transport and improve energy conversion efficiency .
- Its ability to form stable thin films contributes to the development of flexible solar cells with improved performance metrics.
Polymer Chemistry
Thieno[3,4-d]oxazole derivatives are also utilized in polymer chemistry:
- They serve as building blocks for synthesizing conductive polymers that can be used in various electronic applications .
- The incorporation of thieno[3,4-d]oxazole into polymer matrices has been shown to enhance thermal stability and electrical conductivity.
Case Study 1: Anticancer Development
A recent study synthesized a series of thieno[3,4-d]oxazole derivatives and evaluated their anticancer properties using various human cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential as anticancer agents. Further investigations into their mechanisms revealed that they induced apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Another research project focused on evaluating the antimicrobial efficacy of thieno[3,4-d]oxazole derivatives against resistant strains of bacteria. The findings showed that certain compounds not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting their potential role in overcoming antibiotic resistance.
Mechanism of Action
The mechanism of action of Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Polarizability Trends in DPTM Series Compounds
Evidence from Khan et al. (2018a) highlights polarizability values for a series of design compounds (DPTM-1 to DPTM-12) with varying π-linkers and substituents. The target compound’s ⟨α⟩ of 645.71 a.u. positions it within the mid-range of this series, as shown below:
| Compound | First π-Linker | Second π-Linker | ⟨α⟩ (a.u.) |
|---|---|---|---|
| DPTM-5 | 5,5′-dimethyl-2,2′-bifuran | 2,5-dimethylfuran | 677.51 |
| DPTM-6 | 5,5′-dimethyl-2,2′-bifuran | 2,5-dimethyloxazole | 668.19 |
| Target | Hexahydro-2-(trichloromethyl)thieno-oxazole | N/A (single-ring system) | 645.71 |
| DPTM-3 | 2,5-dimethyloxazolo[5,4-d]oxazole | 2,5-dimethylfuran | 640.19 |
| DPTM-10 | 2,5-dimethylbenzofuran | 2,5-dimethyloxazole | 605.58 |
Key Observations :
- The trichloromethyl group in the target compound reduces polarizability compared to dimethyl-substituted analogs (e.g., DPTM-5, DPTM-6), likely due to its electron-withdrawing nature .
- Saturation (hexahydro vs. dihydro rings) may further limit conjugation, contributing to lower ⟨α⟩ than DPTM-3 (640.19 a.u.), which retains partial unsaturation .
Substituent and Heteroatom Effects
Thieno[3,4-d]oxazole vs. Thieno[3,4-d]thiazole
Replacing the oxygen atom in the oxazole ring with sulfur (thiazole) alters electronic and safety profiles:
Thiazole derivatives generally exhibit higher polarizability due to sulfur’s larger atomic radius, but the target compound’s trichloromethyl group may offset this trend .
Substituent Variation: Trichloromethyl vs. Phenyl
The phenyl-substituted analog (CAS 156144-31-9) differs in steric and electronic properties:
The trichloromethyl group enhances electrophilicity, making the target compound more reactive toward nucleophiles compared to the phenyl analog .
Biological Activity
Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide (commonly referred to as TDO) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of TDO, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
TDO is characterized by its unique structure, which includes a thieno[3,4-d]oxazole core with a hexahydro and trichloromethyl substituent. The molecular formula is , and it has been cataloged in databases such as PubChem .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of TDO derivatives. For instance, oxazole derivatives have shown significant inhibitory effects against various bacterial strains. In particular, compounds derived from TDO exhibited minimum inhibitory concentrations (MIC) in the range of 1.6 to 3.2 µg/ml against Candida species and Aspergillus species .
Table 1: Antimicrobial Activity of TDO Derivatives
| Compound | MIC (µg/ml) against Candida spp. | MIC (µg/ml) against Aspergillus spp. |
|---|---|---|
| TDO Derivative 1 | 1.6 | 1.6 |
| TDO Derivative 2 | 3.2 | 0.8 |
| Reference Drug (5-Fluorocytosine) | 3.2 | 1.6 |
Anticancer Activity
The thieno[3,4-d]oxazole scaffold has been implicated in anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Studies have shown that certain derivatives can inhibit key signaling pathways involved in tumor growth .
Case Study: Thieno[3,4-d]oxazole Derivative in Cancer Research
In a study examining the effects of thieno[3,4-d]oxazole derivatives on breast cancer cells, researchers found that specific compounds led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls . This suggests that TDO derivatives may serve as promising candidates for further development in cancer therapeutics.
The biological activity of TDO can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Some studies indicate that TDO derivatives may act as inhibitors for enzymes such as cholinesterases, which are crucial in neurotransmitter regulation .
- Oxidative Stress Modulation : The antioxidant properties of TDO derivatives can help mitigate oxidative stress in cells, providing a protective effect against cellular damage .
Q & A
Q. What synthetic methodologies are recommended for preparing Thieno[3,4-d]oxazole derivatives, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves heterocyclic condensation and functionalization. For example, Thorpe-Ziegler reactions (e.g., sulfur-mediated cyclization of cyanopyrimidine precursors) have been adapted for fused thieno-oxazole systems . Key steps include:
- Solvent Selection: Polar aprotic solvents (e.g., DMSO, PEG-400) improve solubility of intermediates .
- Catalysis: Heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) enhance regioselectivity in halogenation or nitration .
- Reflux Conditions: Optimizing reflux duration (e.g., 4–18 hours) and temperature (70–80°C) improves yields (65–85%) .
Data Table:
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | DMSO, 18h reflux | 65% | |
| Functionalization | PEG-400, Bleaching Earth Clay | 80–85% |
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- IR Spectroscopy: Identifies C=O (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches, confirming oxazole and sulfone groups .
- ¹H/¹³C NMR: Chemical shifts for thiophene protons (δ 6.8–7.5 ppm) and trichloromethyl groups (δ 4.2–4.5 ppm) resolve regiochemistry .
- X-Ray Crystallography: Reveals π-conjugation patterns (e.g., planar thieno-oxazole core) and intermolecular interactions (e.g., S···S contacts: 3.397–3.486 Å) .
Data Table:
| Compound | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Reference |
|---|---|---|---|
| Analog 5d () | 210–212 | 1680 (C=O), 1620 (C=N) | |
| Thieno-dithiole () | N/A | N/A (X-ray focus) |
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be systematically addressed?
Methodological Answer: Contradictions often arise from variations in substituent effects or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Studies: Compare analogs with modified substituents (e.g., 5,5-dioxide vs. non-sulfonated derivatives) .
- Standardized Assays: Use consistent cell lines (e.g., ATR kinase inhibition in HEK293T cells) and controls .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like ATR kinase, reconciling divergent IC₅₀ values .
Case Study:
Thieno[3,4-d]pyrimidine derivatives showed IC₅₀ values ranging from 0.1–10 µM against ATR kinase due to trifluoromethyl vs. trichloromethyl substitutions .
Q. What computational approaches elucidate π-conjugation effects in Thieno[3,4-d]oxazole systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps (e.g., 3.2–3.5 eV for thieno-oxazole) to predict charge transport properties .
- Molecular Dynamics (MD): Simulates stacking interactions (e.g., columnar packing along the a-axis) observed in X-ray data .
- Solvent Effects: PCM models assess polarity impacts on vibrational frequencies (e.g., C=O stretching shifts in water vs. DMSO) .
Data Table:
| Parameter | DFT Result (eV) | Experimental Correlation | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | 3.4 | UV-Vis λₘₐₓ = 320 nm | |
| S···S Contact Distance | 3.397 Å (calc) | 3.397 Å (X-ray) |
Key Considerations for Researchers
- Synthetic Challenges: Trichloromethyl groups may sterically hinder cyclization; use bulky solvents (e.g., PEG-400) to mitigate .
- Biological Relevance: Prioritize derivatives with sulfone groups (5,5-dioxide) for enhanced solubility and kinase inhibition .
- Data Reproducibility: Report detailed crystallography parameters (e.g., CCDC codes) and assay protocols to enable cross-study validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
